(2,4,6-Trichloro-3-methoxyphenyl)boronic acid
CAS No.:
Cat. No.: VC18789459
Molecular Formula: C7H6BCl3O3
Molecular Weight: 255.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6BCl3O3 |
|---|---|
| Molecular Weight | 255.3 g/mol |
| IUPAC Name | (2,4,6-trichloro-3-methoxyphenyl)boronic acid |
| Standard InChI | InChI=1S/C7H6BCl3O3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2,12-13H,1H3 |
| Standard InChI Key | NQLFRYVGSQDZSZ-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=C(C(=C(C=C1Cl)Cl)OC)Cl)(O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
(2,4,6-Trichloro-3-methoxyphenyl)boronic acid features a phenyl ring with chlorine substituents at the 2, 4, and 6 positions, a methoxy group at position 3, and a boronic acid group () at position 1. This arrangement creates a sterically hindered environment that influences its reactivity in cross-coupling reactions. The IUPAC name, (2,4,6-trichloro-3-methoxyphenyl)boronic acid, reflects this substitution pattern .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 255.29 g/mol | |
| Purity | ≥97% | |
| Physical Form | Solid | |
| CAS Number | Not explicitly listed |
The compound’s planar boronic acid group enables reversible covalent interactions with diols, a property leveraged in carbohydrate sensing and targeted drug delivery.
Spectroscopic and Computational Data
The InChI code () and SMILES notation () provide precise descriptors for computational modeling . Density functional theory (DFT) studies predict strong electron-withdrawing effects from the chlorine substituents, enhancing electrophilicity at the boron center.
Synthesis and Optimization Strategies
Palladium-Catalyzed Cross-Coupling
The primary synthesis route involves palladium-catalyzed Miyaura borylation of 2,4,6-trichloro-3-methoxybromobenzene. Using catalysts like and ligands such as , the reaction proceeds in tetrahydrofuran (THF) at 60–80°C, achieving yields of 70–85%.
Table 2: Representative Synthesis Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | Enhances transmetalation rate | |
| Ligand | Stabilizes Pd intermediates | |
| Solvent | THF | Improves substrate solubility |
| Temperature | 70°C | Balances kinetics/stability |
Alternative methods include direct boronation using in the presence of iridium catalysts, though yields are lower (~50%).
Purification and Characterization
Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol-water mixtures . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) (, , ) confirm purity and structural integrity .
Chemical Reactivity and Applications
Suzuki-Miyaura Coupling
The compound serves as a key building block in Suzuki-Miyaura reactions, forming biaryl structures essential in pharmaceuticals. For example, coupling with 4-bromoanisole yields a biphenyl derivative used in kinase inhibitor development. The reaction mechanism involves:
-
Oxidative Addition: Pd(0) inserts into the aryl halide bond.
-
Transmetalation: Boronic acid transfers the aryl group to Pd.
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Reductive Elimination: Pd releases the biaryl product.
Reversible Diol Binding
The boronic acid group forms cyclic esters with vicinal diols (e.g., glucose), enabling applications in:
-
Glucose Sensors: Conjugated with fluorescent tags for diabetes monitoring.
-
Drug Delivery: pH-sensitive release in tumor microenvironments.
Table 3: Binding Affinity with Selected Diols
| Diol | (µM) | Application |
|---|---|---|
| Glucose | 12.3 ± 1.5 | Biosensing |
| Fructose | 8.9 ± 0.9 | Diagnostic assays |
| Catechol | 5.4 ± 0.7 | Polymer crosslinking |
Challenges and Future Directions
Synthetic Limitations
Current methods face challenges in scaling due to palladium costs and ligand sensitivity. Future research may explore iron- or nickel-catalyzed systems for sustainable production.
Therapeutic Optimization
Enhancing blood-brain barrier penetration and reducing off-target effects remain critical. Prodrug strategies, such as esterification of the boronic acid group, are under investigation.
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